2,4-Dinitrobenzoic acid

Spectroscopy Isomer identification Quality control

2,4-Dinitrobenzoic acid (2,4-DNBA) is the ortho-para disubstituted isomer mandated for applications where nitro-group positioning governs outcomes. Substitute isomers compromise reproducibility. Procure 2,4-DNBA when establishing THz-TDS spectral libraries—its distinct 0.3–2.2 THz absorption profile enables non-destructive isomer authentication where FTIR fails. Essential for coordination polymer synthesis requiring sterically induced metal-core distortion and polymeric supramolecular architectures; the 3,5-isomer yields undistorted structures under identical conditions. Serves as the higher-sublimation-enthalpy reference (ΔsubH° 135 ± 2 kJ/mol) for thermochemical studies. In energetic materials R&D, the ortho-nitro pattern provides unique C–NO₂ trigger-bond sensitivity data validated against experimental crystal density. Specify 2,4-DNBA by CAS 610-30-0 to ensure structural fidelity and reproducible outcomes.

Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
CAS No. 610-30-0
Cat. No. B146820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzoic acid
CAS610-30-0
Synonyms2,4-dinitrobenzoate
2,4-dinitrobenzoic acid
Molecular FormulaC7H4N2O6
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)
InChIKeyZIIGSRYPZWDGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.09 M

2,4-Dinitrobenzoic Acid (CAS 610-30-0): Baseline Properties and Procurement Considerations


2,4-Dinitrobenzoic acid (2,4-DNBA) is a disubstituted nitroaromatic carboxylic acid belonging to the dinitrobenzoic acid isomer family. Its molecular formula is C₇H₄N₂O₆ with a molecular weight of 212.12 g/mol [1]. Key physicochemical properties include a melting point of 176–180 °C, a pKa of 1.43 at 25 °C, water solubility of 18.2 g/L at 25 °C, and solubility in dioxane of 50 mg/mL . As a synthetic intermediate and analytical reagent, 2,4-DNBA serves in derivatization reactions, metal complex synthesis, and materials chemistry applications. However, its substitution pattern (ortho-para dinitro) confers distinct steric and electronic properties compared to isomeric analogs, making isomer-specific selection critical for reproducible outcomes.

Why 2,4-Dinitrobenzoic Acid Cannot Be Interchanged with Other Dinitrobenzoic Acid Isomers


The four positional isomers of dinitrobenzoic acid (2,4-; 2,5-; 3,4-; and 3,5-DNBA) are not interchangeable in scientific applications due to fundamentally different steric, electronic, and supramolecular properties arising from nitro group positioning. These differences manifest in divergent spectroscopic signatures, thermodynamic behavior, metal coordination geometries, and reaction outcomes. Substituting one isomer for another without verification introduces uncontrolled variables that compromise experimental reproducibility, structural fidelity, and product purity. The following evidence documents quantifiable performance differences that justify isomer-specific procurement.

Quantitative Differentiation Evidence: 2,4-Dinitrobenzoic Acid versus Isomeric Analogs


Terahertz Spectroscopy Differentiates 2,4-DNBA from All Other Dinitrobenzoic Acid Isomers

Terahertz time-domain spectroscopy (THz-TDS) reveals substantial differences in the absorption spectra of 2,4-DNBA compared to 2,5-, 3,4-, and 3,5-DNBA in the 0.3–2.2 THz range, whereas conventional FTIR spectra (1400–1800 cm⁻¹) show strong similarity among all four isomers [1]. This differential spectral behavior provides an unambiguous, non-destructive method for isomer identification and batch verification.

Spectroscopy Isomer identification Quality control

Thermodynamic Differentiation: Higher Sublimation Enthalpy of 2,4-DNBA versus 3,4-DNBA

Comparative vapor pressure studies using torsion–effusion and thermogravimetry demonstrate that 2,4-DNBA exhibits a higher standard molar enthalpy of sublimation than its 3,4-isomer at 298.15 K [1]. This thermodynamic difference reflects the distinct intermolecular interactions arising from the ortho-para nitro group arrangement and affects volatility, thermal stability, and processing behavior.

Thermodynamics Phase change Materials science

Entropy of Sublimation Distinguishes 2,4-DNBA from 3,4-DNBA in Gas-Phase Transitions

From the same head-to-head thermodynamic study, the standard molar entropy of sublimation for 2,4-DNBA exceeds that of 3,4-DNBA by 10 J·mol⁻¹·K⁻¹ at 298.15 K [1]. This difference quantifies the greater degree of disorder gained upon transitioning 2,4-DNBA from solid to gas phase, consistent with its distinct crystal packing and intermolecular hydrogen-bonding network.

Thermodynamics Entropy Phase transition

Crystal Structure and Energetic Density Modeling Identifies 2,4-DNBA as a High-Density Energetic Molecule

Ab initio crystal structure modeling of 2,4-DNBA validates the prediction of its crystal density against experimental data, with the C–NO₂ bonds identified as the weakest bonds and thus the sensitive trigger bonds in the molecule [1]. The ortho-nitro group in 2,4-DNBA contributes to intramolecular steric strain that is absent in isomers lacking this ortho substitution, affecting both crystal packing density and thermal sensitivity.

Crystallography Energetic materials Computational chemistry

Metal Complex Structural Divergence: 2,4-Dinitrobenzoate Induces Polymeric Distortion versus Typical 3,5-Dinitrobenzoate Structures

In Eu–Cd heterometallic complexes, the 2,4-dinitrobenzoate anion induces significant distortion of the metal core geometry and formation of a polymeric structure due to specific non-covalent interactions [1]. In contrast, the complex with the 3,5-dinitrobenzoate anion adopts a structure typical of similar systems, without such pronounced distortion [1]. This demonstrates that the ligand's nitro-group positioning directly dictates the supramolecular architecture.

Coordination chemistry Crystal engineering Lanthanide complexes

Acidity Differentiation: 2,4-DNBA Exhibits Stronger Acidity than Other Dinitrobenzoic Acid Isomers

2,4-Dinitrobenzoic acid exhibits a pKa of 1.43 at 25 °C . Among nitro-substituted benzoic acids, the ortho-nitro isomer is the most acidic, followed by para-nitro, with meta-nitro being least acidic [1]. For the dinitrobenzoic acid series, 2,4-DNBA (ortho–para substitution) is more acidic than the 3,5-isomer (meta–meta substitution) due to the combined electron-withdrawing and resonance stabilization effects of the ortho- and para-nitro groups relative to the carboxyl moiety.

Acidity pKa Solution chemistry

High-Value Application Scenarios for 2,4-Dinitrobenzoic Acid Based on Verified Differentiation


Isomer-Specific Quality Control and Authentication via THz-TDS

2,4-DNBA is the preferred standard for establishing terahertz spectral libraries used in isomer authentication workflows. Because its THz absorption spectrum in the 0.3–2.2 THz range differs substantially from 2,5-, 3,4-, and 3,5-DNBA [1], QC laboratories can employ THz-TDS for rapid, non-destructive confirmation of isomer identity in incoming raw materials, where conventional FTIR alone is insufficient [1].

Crystal Engineering of Polymeric Coordination Architectures

For researchers designing metal-organic frameworks or coordination polymers, 2,4-DNBA is the required isomer when significant metal core distortion and polymeric supramolecular structures are desired [2]. The 3,5-isomer yields typical, undistorted structures under identical synthesis conditions, making isomer selection a critical determinant of crystallographic outcome [2].

Thermodynamic Reference Standard for Sublimation Studies

2,4-DNBA serves as a well-characterized reference compound for sublimation enthalpy and entropy measurements, with NIST-compiled data reporting ΔsubH° of 135 ± 2 kJ/mol (TE method) and ΔvapH of 92 ± 3 kJ/mol at 522 K (TGA) [3]. Its higher sublimation enthalpy relative to 3,4-DNBA (+5 kJ·mol⁻¹) [4] makes it useful for studies requiring a less volatile dinitrobenzoic acid reference.

Energetic Materials Research and Bond Sensitivity Studies

In energetic materials research, 2,4-DNBA provides a model compound for studying ortho-nitro group effects on crystal density and trigger bond sensitivity. Ab initio crystal structure modeling identifies C–NO₂ bonds as the weakest and most sensitive bonds in the molecule, with validation against experimental density data [5]. This ortho-substitution pattern confers unique thermal decomposition characteristics not present in meta–meta substituted analogs.

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